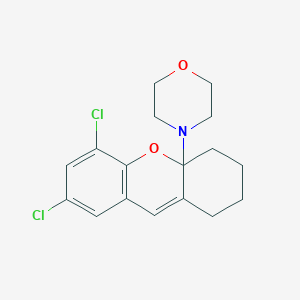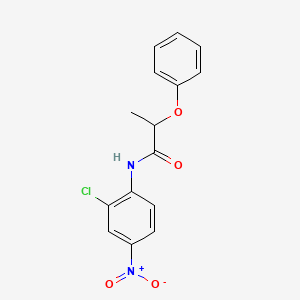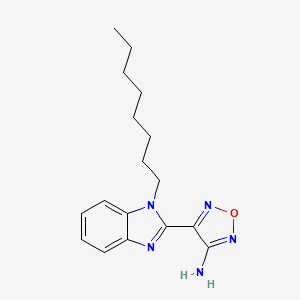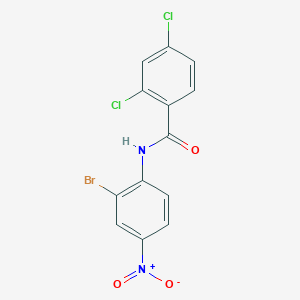
N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)-1-butanamine, commonly known as Venlafaxine, is a medication that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). Venlafaxine is an antidepressant that is used to treat major depressive disorder, anxiety disorders, and panic disorders.
Wirkmechanismus
Venlafaxine works by inhibiting the reuptake of both serotonin and norepinephrine, which are neurotransmitters that play a role in regulating mood. By increasing the levels of these neurotransmitters in the brain, Venlafaxine helps to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
Venlafaxine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can help to improve mood and alleviate symptoms of depression and anxiety. In addition, Venlafaxine has been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which plays a role in regulating the body's response to stress.
Vorteile Und Einschränkungen Für Laborexperimente
Venlafaxine has a number of advantages for lab experiments. It is well-tolerated in both animals and humans, and has been extensively studied for its use in treating a variety of conditions. However, there are also some limitations to using Venlafaxine in lab experiments. For example, it can be difficult to control for individual differences in response to the medication, and there may be differences in the way that Venlafaxine affects different populations.
Zukünftige Richtungen
There are a number of future directions for research on Venlafaxine. One area of research is focused on understanding the long-term effects of the medication, particularly in terms of its impact on the brain and other physiological systems. Another area of research is focused on identifying biomarkers that can be used to predict individual response to the medication, which could help to improve treatment outcomes. Finally, there is ongoing research focused on developing new medications that target the same neurotransmitter systems as Venlafaxine, but with fewer side effects.
Synthesemethoden
Venlafaxine is synthesized through a multi-step process, starting with the reaction of 4-chloro-3,5-dimethylphenol with tert-butylchloride to form N-(tert-butyl)-4-chloro-3,5-dimethylphenol. This intermediate is then reacted with 1-bromobutane to form N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)-1-butanamine, which is Venlafaxine.
Wissenschaftliche Forschungsanwendungen
Venlafaxine has been extensively studied for its use in treating major depressive disorder, anxiety disorders, and panic disorders. In addition, it has also been studied for its potential use in treating neuropathic pain, hot flashes, and post-traumatic stress disorder. Venlafaxine has been shown to be effective in treating these conditions in both short-term and long-term studies.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-12-10-14(11-13(2)15(12)17)19-9-7-6-8-18-16(3,4)5/h10-11,18H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPKLEOHRMYJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5129252.png)
![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5129260.png)

![ethyl 2-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5129273.png)
![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5129275.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B5129287.png)

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)
![2-{1-methyl-2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5129317.png)
![methyl 4-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5129318.png)
